(2Z)-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is a complex organic compound with a unique structure that includes a pyridine ring substituted with chlorine and trifluoromethyl groups, an oxyphenyl group, and a dimethoxyindenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyridine ring: This can be achieved through a series of reactions involving chlorination and trifluoromethylation.
Attachment of the oxyphenyl group: This step involves the formation of an ether linkage between the pyridine ring and the phenyl group.
Formation of the indenone moiety: This involves cyclization reactions to form the indenone structure, followed by methoxylation to introduce the methoxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency, as well as the development of scalable reaction conditions that can be implemented in large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and may require heating or cooling to achieve the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, or as a reagent in various organic reactions.
Biology: The compound may have biological activity, making it a potential candidate for drug development or as a tool for studying biological processes.
Medicine: If the compound exhibits pharmacological activity, it could be developed into a therapeutic agent for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, leading to changes in their activity or function. The compound may also interact with cellular pathways, affecting processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2Z)-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one include:
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Vanillin acetate: A compound used in flavoring and fragrance industries.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
(2Z)-2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF3NO4/c1-31-20-9-14-8-15(22(30)18(14)11-21(20)32-2)7-13-3-5-17(6-4-13)33-23-19(25)10-16(12-29-23)24(26,27)28/h3-7,9-12H,8H2,1-2H3/b15-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKXFOXTSUJAKG-CHHVJCJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl)C2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C/C(=C/C3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl)/C2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.